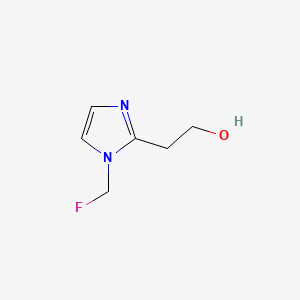
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol. It is a versatile building block used in various chemical syntheses, particularly in the preparation of methylideneoxanone compounds and substituted derivatives . This compound is known for its role in organic synthesis and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
There are two main approaches to the synthesis of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by the reaction of this intermediate with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach is based on the reaction of haloacetones with trialkyl phosphites.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one has several scientific research applications :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including phosphorylated heterocycles.
Horner–Wadsworth–Emmons Olefination: This compound is a reagent in the Horner–Wadsworth–Emmons olefination reaction, which is used to form carbon-carbon double bonds.
Bestmann–Ohira Reagent Precursor: It serves as a precursor for the Bestmann–Ohira reagent, which is used in the synthesis of terminal alkynes.
Construction of Heterocycles: It is used in the construction of heterocycles containing the phosphonic acid fragment.
One-Pot Alkynylation of Aldehydes: This compound is used together with tosyl azide in a one-pot alkynylation of aldehydes.
作用机制
The mechanism of action of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one involves its role as a reagent in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the type of reaction it undergoes.
相似化合物的比较
Similar Compounds
Dimethyl 2-oxopropylphosphonate:
Dialkyl (2-oxopropyl)phosphonates: These compounds share similar reactivity and applications in organic synthesis.
Uniqueness
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a building block in organic synthesis and its role in the construction of heterocycles make it a valuable compound in scientific research.
属性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H14O4/c1-6(10)4-7-5-8(11)13-9(2,3)12-7/h7H,4-5H2,1-3H3 |
InChI 键 |
RKTYMHBTLZNBAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1CC(=O)OC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
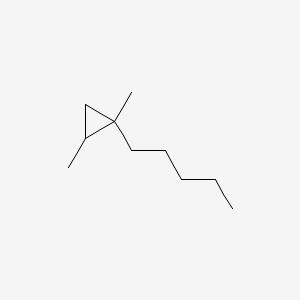
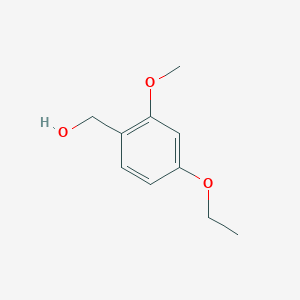
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)
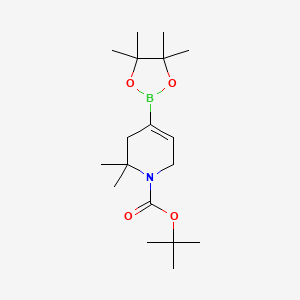
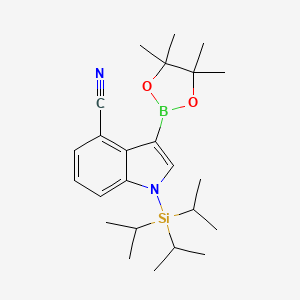
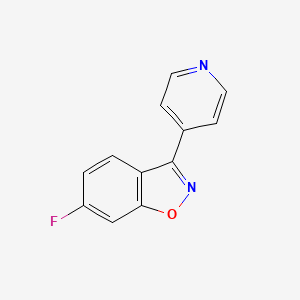
![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
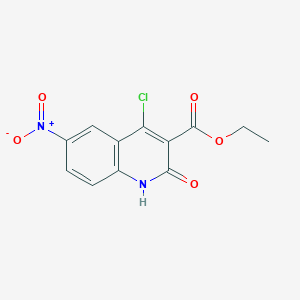
![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
